

Application Notes and Protocols for MTH1 Degradar-1

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Compound of Interest

Compound Name: MTH1 degrader-1

Cat. No.: B15621252

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Introduction

MTH1 (MutT Homolog 1), also known as NUDT1, is a pyrophosphatase that plays a critical role in sanitizing the cellular nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP.[1] In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), MTH1 is crucial for preventing the incorporation of damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death.[2][3] This dependency makes MTH1 an attractive therapeutic target in oncology.

MTH1 degrader-1 is a ligand designed for the synthesis of a Proteolysis Targeting Chimera (PROTAC), aTAG 4531.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. aTAG 4531 utilizes the aTAG (AchillesTAG) system, where MTH1 is used as the "tag" for degradation.[5][6] This system allows for the potent and selective degradation of MTH1 fusion proteins.

These application notes provide detailed experimental protocols for characterizing the activity of **MTH1 degrader-1** (as part of the PROTAC aTAG 4531), including methods for assessing protein degradation, target engagement, and effects on cell viability.

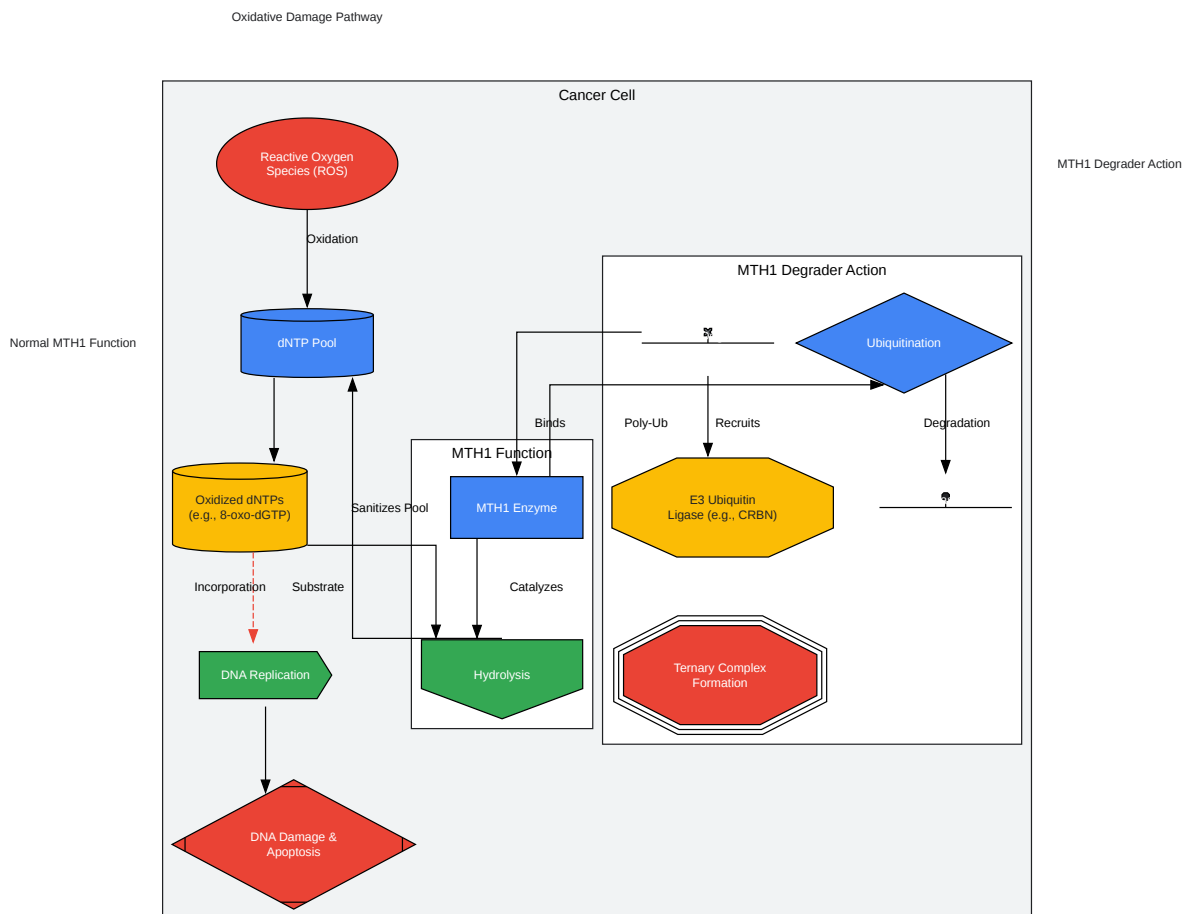
Quantitative Data Summary

The MTH1 degrader, aTAG 4531, has demonstrated high potency and efficacy in inducing the degradation of MTH1 fusion proteins. The key quantitative metrics are summarized in the table below.

Parameter	Value	Description
DC50	0.28 - 0.34 nM	The concentration of aTAG 4531 required to degrade 50% of the target MTH1 fusion protein after a 4-hour incubation.[7]
Dmax	93.14%	The maximum percentage of MTH1 fusion protein degradation observed.
Ki	1.8 nM	The inhibitory constant, indicating the binding affinity of the MTH1 ligand component of the degrader to MTH1.[7]

Signaling Pathway

MTH1 plays a central role in preventing DNA damage induced by oxidative stress. The following diagram illustrates the mechanism of action of an MTH1 degrader.



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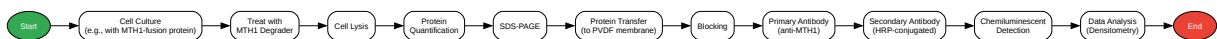
Caption: Mechanism of MTH1 degradation and its effect on oxidative DNA damage.

Experimental Protocols

Western Blotting for MTH1 Degradation

This protocol is to quantify the degradation of MTH1 protein in cells treated with **MTH1 degrader-1** (as aTAG 4531).

Experimental Workflow



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Caption: Workflow for Western Blot analysis of MTH1 degradation.

Materials:

- Cells expressing MTH1 or an MTH1-fusion protein
- **MTH1 degrader-1** (as aTAG 4531)
- DMSO (vehicle control)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against MTH1

- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Treatment: Seed cells in appropriate culture plates. Once they reach the desired confluency, treat them with various concentrations of **MTH1 degrader-1** (e.g., 0.1 nM to 1 μ M) or DMSO for the desired time (e.g., 4, 8, 24 hours).
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Add ice-cold RIPA buffer and scrape the cells.
 - Incubate on ice for 30 minutes with gentle agitation.[8]
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8][9]
- SDS-PAGE and Transfer:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the proteins to a PVDF membrane.[9]

- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-MTH1 antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply the chemiluminescent substrate.
 - Capture the signal using an imaging system.
 - Perform densitometry analysis to quantify the MTH1 protein levels. Normalize to the loading control.

Cell Viability (MTT) Assay

This assay determines the effect of MTH1 degradation on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- **MTH1 degrader-1** (as aTAG 4531)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **MTH1 degrader-1** for a specified period (e.g., 72 hours).[10] Include wells with vehicle (DMSO) as a control.
- MTT Addition:
 - After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[11]
 - Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10] [11]
- Solubilization:
 - Carefully remove the medium.
 - Add solubilization solution to each well to dissolve the formazan crystals.[10]
 - Shake the plate gently to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of the MTH1 degrader to the MTH1 protein within the cell. Ligand binding stabilizes the target protein, leading to a higher melting temperature. [13]

Materials:

- Cells expressing the MTH1 target

- **MTH1 degrader-1** (as aTAG 4531)
- PCR tubes or plates
- Thermal cycler
- Lysis buffer
- Western blotting reagents (as described above)

Procedure:

- Cell Treatment: Treat cultured cells with **MTH1 degrader-1** or vehicle (DMSO) for 1 hour at 37°C.[14]
- Heat Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[15][16]
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
- Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]
- Analysis of Soluble Fraction:
 - Collect the supernatant (soluble protein fraction).
 - Analyze the amount of soluble MTH1 at each temperature point by Western blotting, as described in the first protocol.
- Data Analysis: Plot the amount of soluble MTH1 as a function of temperature for both the degrader-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[13]

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of **MTH1 degrader-1**. By quantifying MTH1 degradation, assessing the impact on cancer cell viability, and confirming target engagement, researchers can effectively characterize the pharmacological profile of this novel therapeutic agent. These detailed methodologies are intended to support the advancement of MTH1-targeting strategies in cancer drug development.

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